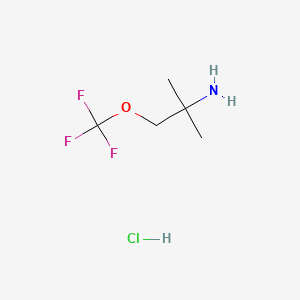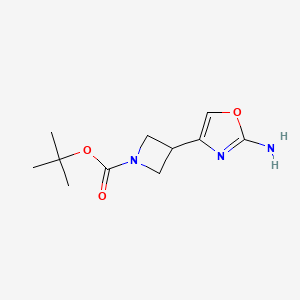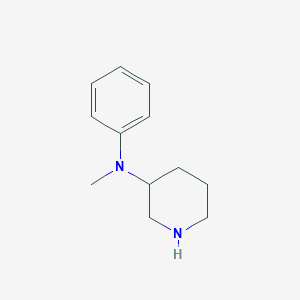
N-methyl-N-phenylpiperidin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-phenylpiperidin-3-amine is a chemical compound with the molecular formula C12H18N2 and a molecular weight of 190.29 g/mol It is a derivative of piperidine, a six-membered heterocyclic amine, and features both a phenyl and a methyl group attached to the nitrogen atom
Vorbereitungsmethoden
The synthesis of N-methyl-N-phenylpiperidin-3-amine typically involves the reductive amination of piperidine derivatives. One common method is the condensation of an amine with either an aldehyde or a ketone, followed by the reduction of the imine group formed . This process, known as reductive amination, is widely used due to its efficiency and simplicity. Industrial production methods often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
N-methyl-N-phenylpiperidin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: It can be reduced to form secondary amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-methyl-N-phenylpiperidin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the development of biologically active molecules.
Medicine: This compound is investigated for its potential therapeutic properties, including its use in drug discovery and development.
Industry: It is utilized in the production of pharmaceuticals and other fine chemicals
Wirkmechanismus
The mechanism of action of N-methyl-N-phenylpiperidin-3-amine involves its interaction with specific molecular targets and pathways. It is known to act on the central nervous system by modulating neurotransmitter levels, particularly dopamine and norepinephrine . This modulation occurs through the inhibition of their reuptake, leading to increased concentrations of these neurotransmitters in the synaptic cleft and prolonged signaling.
Vergleich Mit ähnlichen Verbindungen
N-methyl-N-phenylpiperidin-3-amine can be compared with other piperidine derivatives, such as:
N-methyl-2-pyrrolidone: Used as a solvent in various industrial applications.
1-Benzylpyrrolidine-3-amine derivatives: Investigated for their potential therapeutic effects in Alzheimer’s disease. The uniqueness of this compound lies in its specific structural features and its ability to modulate neurotransmitter levels, making it a valuable compound in both research and industrial applications.
Eigenschaften
Molekularformel |
C12H18N2 |
|---|---|
Molekulargewicht |
190.28 g/mol |
IUPAC-Name |
N-methyl-N-phenylpiperidin-3-amine |
InChI |
InChI=1S/C12H18N2/c1-14(11-6-3-2-4-7-11)12-8-5-9-13-10-12/h2-4,6-7,12-13H,5,8-10H2,1H3 |
InChI-Schlüssel |
KVLLAYYWNPHEFK-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1CCCNC1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


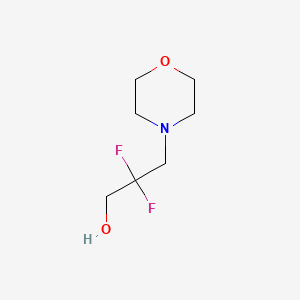
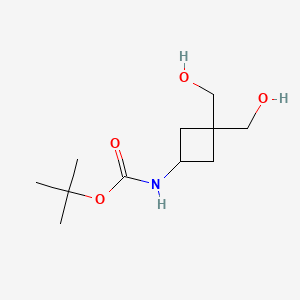
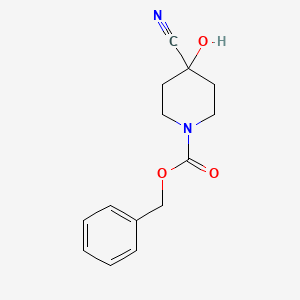
![3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B13506075.png)
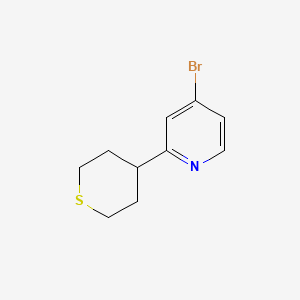
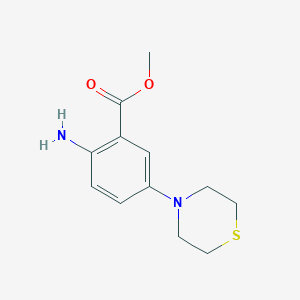
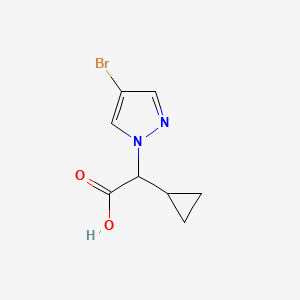

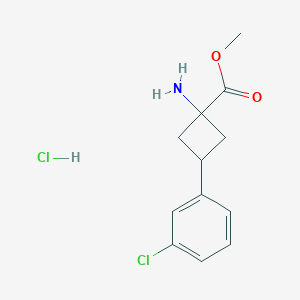
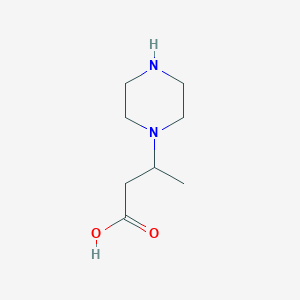
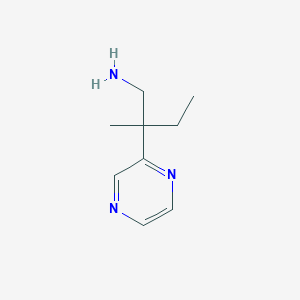
![2-hydroxy-1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B13506130.png)
